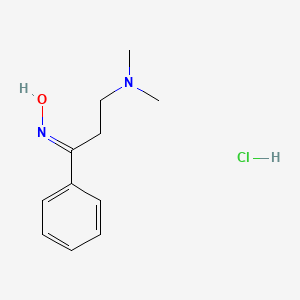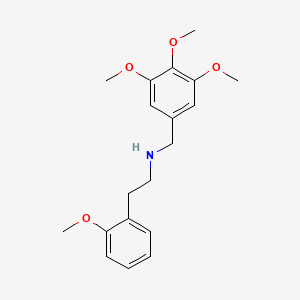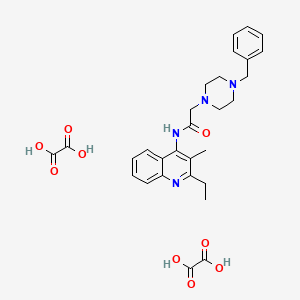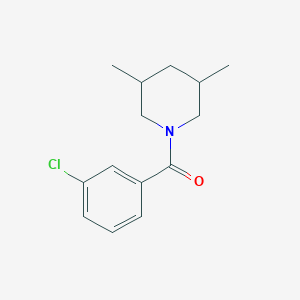![molecular formula C20H17ClN2O2 B3861849 2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B3861849.png)
2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide
説明
2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide, also known as NCE-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide involves the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide has also been found to induce apoptosis by activating the caspase cascade and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been found to decrease the expression of various oncogenes, such as c-Myc and Bcl-2, and increase the expression of tumor suppressor genes, such as p53 and PTEN. 2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide has also been found to inhibit angiogenesis, which is the process of new blood vessel formation, by decreasing the expression of VEGF and MMP-9.
実験室実験の利点と制限
One of the advantages of using 2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide in lab experiments is its ability to exhibit potent anticancer and anti-inflammatory activity at low concentrations. However, one of the limitations of using 2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for 2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide research. One potential direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and autoimmune diseases. Another potential direction is to investigate its potential synergistic effects with other chemotherapeutic agents, such as paclitaxel and cisplatin. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide in clinical settings.
Conclusion
In conclusion, 2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It exhibits potent anticancer and anti-inflammatory activity by inhibiting various cellular pathways and inducing apoptosis. While there are some limitations to working with 2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide in lab experiments, there are several future directions for research that could further elucidate its potential therapeutic applications.
科学的研究の応用
2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. 2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-1-naphthalen-2-ylethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c1-14(16-7-6-15-4-2-3-5-17(15)12-16)22-23-20(24)13-25-19-10-8-18(21)9-11-19/h2-12H,13H2,1H3,(H,23,24)/b22-14+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWPLKAICOYUDL-HYARGMPZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)Cl)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=C(C=C1)Cl)/C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(benzyloxy)-3-ethoxybenzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3861780.png)



![N'-[2-(allyloxy)benzylidene]-2-[(1-bromo-2-naphthyl)oxy]butanohydrazide](/img/structure/B3861801.png)

![1-[cyclohexyl(methyl)amino]-3-{3-[(cyclopentylamino)methyl]phenoxy}-2-propanol](/img/structure/B3861807.png)
![N'-(3-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3861821.png)
![[3-(2-phenoxyethyl)-1-(3-phenoxypropanoyl)-3-piperidinyl]methanol](/img/structure/B3861831.png)

![4-ethyl-5-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3861837.png)

![4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-chlorobenzoate](/img/structure/B3861868.png)